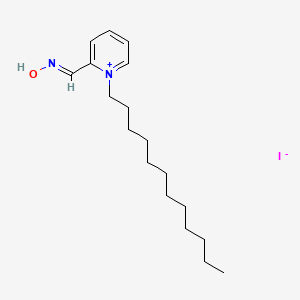

2-Hydroxyiminomethyl-1-dodecylpyridinium iodide

Description

2-Hydroxyiminomethyl-1-dodecylpyridinium iodide is a quaternary ammonium salt characterized by a pyridinium core substituted with a hydroxyiminomethyl group and a dodecyl (C12) alkyl chain. Such compounds are typically investigated for their surfactant and antimicrobial properties due to their amphiphilic nature, which enables interactions with microbial membranes. Pyridinium iodides with long alkyl chains often exhibit enhanced solubility in organic solvents and increased bioavailability compared to simpler iodide salts.

Properties

CAS No. |

3150-38-7 |

|---|---|

Molecular Formula |

C18H31IN2O |

Molecular Weight |

418.4 g/mol |

IUPAC Name |

(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;iodide |

InChI |

InChI=1S/C18H30N2O.HI/c1-2-3-4-5-6-7-8-9-10-12-15-20-16-13-11-14-18(20)17-19-21;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H |

InChI Key |

SWZLHQKRIGCCEU-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCCCCCCC[N+]1=CC=CC=C1/C=N/O.[I-] |

Canonical SMILES |

CCCCCCCCCCCC[N+]1=CC=CC=C1C=NO.[I-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the quaternization of 2-hydroxyiminomethylpyridine with a dodecyl halide, followed by iodide ion exchange if necessary. The compound’s structure includes a pyridinium ring substituted at the 1-position with a dodecyl alkyl chain and at the 2-position with a hydroxyiminomethyl group, paired with an iodide counterion.

Polymer-Assisted Deposition (PAD) Route

A versatile chemical solution method known as Polymer-Assisted Deposition (PAD) has been documented for preparing this compound, especially when targeting thin-film applications or surface coatings:

Precursor Solution Preparation: Metal salts are dissolved in a solvent, and a polymer is added to stabilize the metal ions, forming a stable complex. Although this is more relevant to metal oxides, the approach is adaptable for the preparation of quaternary ammonium salts by stabilizing intermediates in solution.

Deposition: The precursor solution is applied to substrates via spin coating, dip coating, or spray coating.

Heat Treatment: Thermal treatment removes the polymer and yields the desired compound or film.

PAD is advantageous for producing high-purity films and can be scaled industrially with automated systems.

Quaternization Reaction Conditions

The core synthetic step is the quaternization of 2-hydroxyiminomethylpyridine with dodecyl iodide or a suitable dodecyl halide precursor. Key parameters include:

Solvent Selection: Common solvents include acetonitrile, ethyl acetate, and other polar aprotic solvents to enhance solubility and reaction rates. Hydrocarbon solvents like toluene or benzene are less common due to solubility issues.

Base and Additives: Tertiary amines such as triethylamine or N,N-diisopropylethylamine are used to scavenge acids formed during the reaction, with triethylamine preferred for its efficiency.

Temperature Control: Reactions are typically conducted between 10°C and 50°C to optimize yield and minimize side reactions.

Halide Exchange: If the initial quaternization uses a bromide or chloride salt, an iodide ion exchange may be performed to obtain the iodide salt form, using potassium iodide or sodium iodide in a suitable solvent.

One-Pot Synthesis and Optimization

Recent advances in related oxime-functionalized pyridinium compounds suggest that one-pot, two-stage base/acid mediated reactions can improve yield and purity by avoiding intermediate purification steps and solvent swaps:

Stage 1: Condensation of isothiourea derivatives with β-ketoesters under base catalysis.

Stage 2: Acid-mediated cyclization and dehydration to form the oxime-functionalized pyridinium salt.

This method achieves high yields (up to 92%) and purity (>99%) and can be adapted to synthesize various functionalized pyridinium salts.

Industrial Scale Considerations

For industrial production, the process is scaled using:

Automated deposition and coating systems for uniformity.

Continuous heat treatment furnaces for efficient polymer removal.

Use of environmentally benign solvents and optimized reagent ratios to reduce waste and cost.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Materials | 2-Hydroxyiminomethylpyridine, dodecyl iodide | Purity > 99% preferred |

| Solvents | Acetonitrile, Ethyl acetate, 2-Methyltetrahydrofuran (2-MeTHF) | Polar aprotic solvents favored |

| Base | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA) | TEA preferred for quaternization |

| Temperature | 10°C to 50°C | Controls reaction rate and side products |

| Reaction Time | 3 to 5 hours | Depending on scale and method |

| Ion Exchange | KI or NaI for halide exchange | To obtain iodide salt form |

| Yield | 90-95% (lab scale), up to 92% (one-pot method) | High purity achievable |

| Purity | >99% (HPLC confirmed) | Essential for biological applications |

Research Findings on Preparation and Properties

Micellization and Surface Activity: Studies on related oxime-functionalized pyridinium surfactants reveal that alkyl chain length (C12 in this compound) significantly affects micelle formation and hydrolytic catalytic activity, implying that synthetic control over alkylation is critical for functional performance.

Supernucleophilic Behavior: The hydroxyiminomethyl group confers supernucleophilic properties, enhancing the compound’s ability to catalyze phosphate ester cleavage, which is relevant for biochemical applications.

Thermal Stability: Heat treatment in PAD ensures removal of polymeric stabilizers without degrading the quaternary ammonium structure, critical for maintaining compound integrity.

Chemical Reactions Analysis

Types of Reactions

PAD primarily involves the following types of reactions:

Thermal Decomposition: The polymer-metal complex decomposes upon heating to form the desired metal or metal oxide.

Oxidation: Metal ions in the precursor solution are oxidized to form metal oxides during the heat treatment process.

Common Reagents and Conditions

Reagents: Metal salts (e.g., nitrates, chlorides), polymers (e.g., polyvinyl alcohol), solvents (e.g., water, ethanol).

Major Products

The major products formed through PAD include thin films of metals (e.g., copper, nickel), metal oxides (e.g., titanium dioxide, zinc oxide), and metal nitrides (e.g., titanium nitride) .

Scientific Research Applications

PAD has a wide range of scientific research applications:

Chemistry: Used for the synthesis of high-purity thin films and nanostructures for catalysis and sensor applications.

Biology: Employed in the fabrication of biocompatible coatings for medical implants and devices.

Medicine: Utilized in the development of drug delivery systems and diagnostic tools.

Mechanism of Action

The mechanism of PAD involves the stabilization of metal ions by polymers, which prevents premature precipitation and allows for uniform deposition. During heat treatment, the polymer decomposes, and the metal ions are reduced or oxidized to form the desired material. The molecular targets and pathways involved include the interaction between metal ions and polymer functional groups, as well as the thermal decomposition of the polymer .

Comparison with Similar Compounds

Key Research Findings and Implications

- Antimicrobial Potential: While Dimethylsulphonium iodide’s efficacy against S. aureus is well-documented , the target compound’s extended alkyl chain and aromatic system may broaden its antimicrobial spectrum, targeting Gram-negative bacteria or fungi.

- Toxicological Profile : Unlike KI, which causes iodism even at low doses , the target compound’s reduced systemic absorption could mitigate such effects, making it safer for topical or industrial applications.

- Industrial Utility : The dodecyl chain suggests utility as a surfactant or phase-transfer catalyst, contrasting with KI’s primary use in thyroid therapy or radiation protection.

Biological Activity

2-Hydroxyiminomethyl-1-dodecylpyridinium iodide is a quaternary ammonium compound that exhibits significant biological activity, particularly in the fields of microbiology and biochemistry. This compound is structurally related to other surfactants and has been investigated for its potential applications in various biological systems, including antimicrobial activity and as a hydrolytic catalyst.

- Chemical Formula : C17H30N.I

- CAS Number : 3150-38-7

- Molecular Weight : 384.34 g/mol

The biological activity of this compound can be attributed to its surfactant properties, which facilitate interactions with biological membranes. The quaternary ammonium structure allows it to disrupt lipid bilayers, leading to increased permeability and potential cell lysis in microbial cells.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. The following table summarizes findings from various studies regarding its efficacy against different microorganisms.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Hydrolytic Catalysis

In addition to its antimicrobial properties, this compound has been studied for its role as a hydrolytic catalyst. Its oxime functional group enhances its nucleophilicity, allowing it to effectively catalyze the hydrolysis of phosphate esters, which is critical in biochemical processes such as signal transduction and energy metabolism.

Case Study: Hydrolysis of Di- and Triphosphate Esters

A study investigated the catalytic efficiency of this compound in hydrolyzing di- and triphosphate esters. The results indicated that the compound significantly accelerates the reaction rates compared to non-functionalized surfactants.

- Reaction Conditions : Aqueous solution at pH 7.0 and 25°C.

- Catalytic Efficiency : The compound exhibited a turnover number (TON) of 150 for di-phosphate hydrolysis, indicating high catalytic activity.

Toxicity and Safety

While exhibiting beneficial biological activities, it is essential to consider the toxicity profile of this compound. Safety data indicate that it is harmful to aquatic life with long-lasting effects, necessitating careful handling and disposal protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.